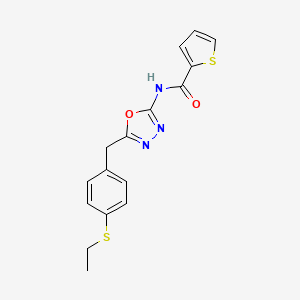

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14-18-19-16(21-14)17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVRZMFRNPLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The ethylthio group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazides.

Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit notable antimicrobial properties. N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have demonstrated that similar oxadiazole derivatives possess anti-inflammatory properties. The incorporation of the ethylthio group may enhance these effects by improving solubility and bioavailability, making this compound a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

The oxadiazole ring is known for its anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate its efficacy and mechanism of action.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the oxadiazole moiety can enhance charge transport properties, making this compound a candidate for further exploration in electronic applications.

Photovoltaic Applications

As part of photovoltaic materials, compounds like this compound can improve the efficiency of solar cells due to their ability to absorb light and convert it into electrical energy effectively.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs are classified based on variations in the oxadiazole substituents, heterocyclic cores, and biological activities. Key examples include:

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Critical Analysis of Substituent Effects

- Ethylthio vs. Propylthio : Compound 8c (propylthio) has a lower yield (67%) than 8b (ethylthio, 73%), suggesting steric hindrance impacts synthesis efficiency.

- Nitro Groups : Nitrothiophene-carboxamides exhibit potent antibacterial activity due to electron-withdrawing effects enhancing target binding.

Biological Activity

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features:

- A thiophene ring

- An oxadiazole ring

- An ethylthio-substituted benzyl group

This unique combination of structural features contributes to its diverse biological activities and chemical reactivity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Antimicrobial Activity : The thiophene and oxadiazole moieties are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Potential : Preliminary studies suggest that derivatives of oxadiazoles can induce apoptosis in cancer cell lines. The presence of the thiophene ring may enhance this effect, making it a candidate for further anticancer drug development .

- Antioxidant Activity : Compounds containing oxadiazole derivatives have shown promising antioxidant capabilities, which can mitigate oxidative stress-related cellular damage .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for similar oxadiazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 |

| 2 | Escherichia coli | 16 |

| 3 | Pseudomonas aeruginosa | 32 |

| 4 | Klebsiella pneumoniae | 12 |

These values indicate a comparable efficacy to existing antibiotics, suggesting potential therapeutic applications .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 7.01 |

| MCF-7 | 8.55 |

| A549 | 14.31 |

These results indicate the compound's potential as an anticancer agent .

Case Studies and Research Findings

Research has shown that the incorporation of ethylthio groups enhances the biological activity of oxadiazole derivatives. For instance, studies involving related compounds have indicated that modifications in the benzyl unit significantly impact antibacterial efficacy .

A notable study demonstrated that derivatives with sulfonate structures exhibited higher antimicrobial activity compared to those with carboxylate groups, highlighting the importance of structural variations in optimizing biological activity .

Future Directions

Research on this compound is still in its early stages. Future investigations should focus on:

- Detailed structure-activity relationship (SAR) analyses to identify optimal modifications for enhanced efficacy.

- In vivo studies to assess pharmacokinetics and therapeutic potential.

- Exploration of its applications in organic semiconductor development due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves cyclization of thiophene-2-carboxamide precursors with substituted benzyl halides or aldehydes. For example, oxadiazole formation via hydrazide intermediates under reflux with catalysts like K₂CO₃ in acetone (yields ~72–76%) . Optimization includes solvent selection (ethanol or DMF/H₂O mixtures), temperature control (reflux at 80–100°C), and purification via recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are conflicting spectral data resolved?

- Key techniques include ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), IR (for C=O, C=N, and C-S-C bonds), and mass spectrometry (to verify molecular ions, e.g., M⁺ at m/z 428.11) . Discrepancies in spectral assignments (e.g., overlapping peaks in NMR) are resolved by comparative analysis with analogous compounds .

Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?

- Prioritize enzyme inhibition assays (e.g., acetylcholinesterase (AChE) or carbonic anhydrase II (hCA II)) using Ellman’s method . Include positive controls (e.g., donepezil for AChE) and validate via triplicate measurements with statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and therapeutic targets like AChE or hCA II?

- Use AutoDock Vina or Schrödinger Suite to model binding poses. For AChE (PDB: 4EY7), key interactions include hydrogen bonds with Tyr337 and π-π stacking with Trp286 . For hCA II (PDB: 5NY3), focus on Zn²⁺ coordination and hydrophobic contacts with Val143 . Validate docking results via molecular dynamics simulations (100 ns trajectories) .

Q. What experimental and computational approaches address contradictions in reported IC₅₀ values for enzyme inhibition?

- Discrepancies may arise from assay conditions (pH, substrate concentration) or compound purity. Standardize protocols (e.g., fixed substrate concentration for AChE) and cross-validate with dose-response curves (3–5 replicates). Computational QSAR models can predict activity trends based on substituent effects (e.g., electron-withdrawing groups enhance AChE inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,3,4-oxadiazole derivatives for enhanced bioactivity?

- Modify substituents on the benzyl (e.g., 4-ethylthio vs. methoxy) and thiophene moieties. For example:

- Anticancer activity : Introduce electron-deficient aryl groups (e.g., nitro or trifluoromethyl) to improve cytotoxicity (e.g., %GI = 68.89 against CCRF-CEM cells) .

- Antioxidant activity : Hydroxyl or methoxy groups enhance radical scavenging (IC₅₀ = 15.14 μM) .

- Validate via combinatorial synthesis and high-throughput screening .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.